molecular formula C6H12O5S B110499 ethyl (2S)-2-methylsulfonyloxypropanoate CAS No. 63696-99-1

ethyl (2S)-2-methylsulfonyloxypropanoate

Cat. No.: B110499
CAS No.: 63696-99-1
M. Wt: 196.22 g/mol
InChI Key: LONGCUIECIAYIP-YFKPBYRVSA-N
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Description

Ethyl (2S)-2-methylsulfonyloxypropanoate is an organic compound with the molecular formula C6H12O5S. It is an ester derivative of propanoic acid, featuring a methylsulfonyloxy group attached to the second carbon atom. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S)-2-methylsulfonyloxypropanoate typically involves the esterification of (2S)-2-hydroxypropanoic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and the product is purified by standard techniques such as distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-2-methylsulfonyloxypropanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The methylsulfonyloxy group can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester can be hydrolyzed to yield (2S)-2-hydroxypropanoic acid and ethanol in the presence of acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium alkoxides, thiols, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used in anhydrous ether solvents.

    Hydrolysis: Acidic hydrolysis uses dilute hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

Major Products

    Nucleophilic Substitution: Substituted esters, thioesters, and amides.

    Reduction: (2S)-2-hydroxypropanoic acid.

    Hydrolysis: (2S)-2-hydroxypropanoic acid and ethanol.

Scientific Research Applications

Ethyl (2S)-2-methylsulfonyloxypropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential role in biochemical pathways and as a building block for biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a prodrug, where it can be metabolized into active therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of ethyl (2S)-2-methylsulfonyloxypropanoate involves its conversion into active intermediates through enzymatic or chemical processes. The ester group can be hydrolyzed to release (2S)-2-hydroxypropanoic acid, which can participate in various metabolic pathways. The methylsulfonyloxy group can undergo nucleophilic substitution, leading to the formation of new compounds with potential biological activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with similar reactivity but lacking the methylsulfonyloxy group.

    Methylsulfonylmethane (DMSO2): A related sulfone compound with different chemical properties.

    Ethyl (2S)-2-hydroxypropanoate: The hydrolysis product of ethyl (2S)-2-methylsulfonyloxypropanoate.

Uniqueness

This compound is unique due to the presence of both an ester and a methylsulfonyloxy group, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

IUPAC Name

ethyl (2S)-2-methylsulfonyloxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5S/c1-4-10-6(7)5(2)11-12(3,8)9/h5H,4H2,1-3H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONGCUIECIAYIP-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80422842
Record name ethyl (2S)-2-methylsulfonyloxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80422842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63696-99-1
Record name ethyl (2S)-2-methylsulfonyloxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80422842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

24.11 G (0.2041 mol) of ethyl L-(+)-lactate and 50 ml of anydrous pyridine were stirred in an ice bath. 17.0 Ml (25.2 g, 0.220 mol) of methanesulfonyl chloride was added dropwise over a period of 20 minutes, and the mixture was stirred for 1 hour at the same temperature and for 1 hour at room temperature. 200 Ml of water was added, and extraction was performed with methylene chloride (50 ml, 3 times). The extract was washed with water (50 ml), then dried with anhydrous magnesium sulfate, and vacuum concentrated. The red-colored oily residue was vacuum distilled, and 32.20 g of ethyl (-)-2-methanesulfonyloxypropionate was obtained in the form of a colorless liquid with bp 97°-102° C./2 Torr. Yield 82.0%.
Quantity
0.2041 mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
25.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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